Cas no 179096-71-0 (2-(oxan-4-yl)propan-2-amine)
2-(oxan-4-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(tetrahydro-2H-pyran-4-yl)propan-2-amine
- 1-methyl-1-(tetrahydropyran-4-yl)ethylamine
- 2-(oxan-4-yl)propan-2-amine
- SCHEMBL55948
- CHEMBL4542597
- 179096-71-0
- EN300-187304
- AKOS013251563
- DA-27576
-
- Inchi: 1S/C8H17NO/c1-8(2,9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3
- InChI Key: ZNSOJZFYOUTLEG-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C(C)(C)N
Computed Properties
- Exact Mass: 143.131014166g/mol
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
- XLogP3: 0.5
2-(oxan-4-yl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-187304-0.05g |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 0.05g |
$839.0 | 2023-09-18 | ||
| Enamine | EN300-187304-0.1g |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 0.1g |
$879.0 | 2023-09-18 | ||
| Enamine | EN300-187304-0.25g |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 0.25g |
$920.0 | 2023-09-18 | ||
| Enamine | EN300-187304-0.5g |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 0.5g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-187304-1g |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 1g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-187304-2.5g |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 2.5g |
$1959.0 | 2023-09-18 | ||
| Enamine | EN300-187304-5g |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 5g |
$2900.0 | 2023-09-18 | ||
| Enamine | EN300-187304-10g |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 10g |
$4299.0 | 2023-09-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2299-100MG |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 95% | 100MG |
¥ 1,320.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2299-250MG |
2-(oxan-4-yl)propan-2-amine |
179096-71-0 | 95% | 250MG |
¥ 2,105.00 | 2023-04-14 |
2-(oxan-4-yl)propan-2-amine Suppliers
2-(oxan-4-yl)propan-2-amine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(oxan-4-yl)propan-2-amine
Introduction to 2-(oxan-4-yl)propan-2-amine (CAS No. 179096-71-0)
2-(oxan-4-yl)propan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 179096-71-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework that combines an amine functional group with an oxygen-containing heterocyclic ring, has garnered considerable attention due to its potential applications in drug development and biochemical studies.
The structural motif of 2-(oxan-4-yl)propan-2-amine consists of a propyl chain substituted with an amine group at the second carbon position, linked to a tetrahydropyran ring (commonly referred to as an "oxan" ring). This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both the primary amine and the oxygen-rich heterocycle allows for diverse chemical transformations, including nucleophilic substitutions, condensations, and functional group interconversions.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their prevalence in biologically active molecules. The tetrahydropyran ring in 2-(oxan-4-yl)propan-2-amine is particularly noteworthy, as it is a common scaffold in many natural products and drug candidates. Its stability and compatibility with various functional groups make it an attractive building block for medicinal chemists seeking to design novel therapeutic agents.
One of the most compelling aspects of 2-(oxan-4-yl)propan-2-amine is its potential role as a precursor in the synthesis of more complex molecules. Researchers have explored its utility in constructing peptidomimetics, which are designed to mimic the biological activity of peptides while offering improved pharmacokinetic properties. The amine functionality provides a site for further derivatization, allowing chemists to introduce additional moieties such as pharmacophores or linker groups that enhance binding affinity or metabolic stability.
Recent studies have highlighted the importance of amine-containing heterocycles in drug discovery. For instance, derivatives of tetrahydropyranamines have been investigated for their potential as kinase inhibitors, G protein-coupled receptor modulators, and anti-inflammatory agents. The versatility of 2-(oxan-4-yl)propan-2-amine lies in its ability to serve as a versatile scaffold for such applications. By modifying the substituents on the propyl chain or introducing additional functional groups into the tetrahydropyran ring, researchers can fine-tune the chemical and biological properties of the resulting compounds.
The synthesis of 2-(oxan-4-yl)propan-2-amine typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic addition reactions to form the tetrahydropyran ring followed by subsequent functionalization of the propyl chain. Advances in catalytic methods have also enabled more efficient and sustainable synthetic strategies, reducing reliance on hazardous reagents and minimizing waste generation.
In terms of biological activity, preliminary investigations into 2-(oxan-4-yl)propan-2-amine and its derivatives have revealed promising results. Some studies suggest that certain analogs may exhibit inhibitory effects on specific enzymatic targets relevant to neurological disorders or cancer. While further research is needed to fully elucidate its pharmacological profile, these findings underscore the compound's potential as a lead structure for drug development programs.
The role of computational chemistry in studying 2-(oxan-4-yl)propan-2-amine cannot be overstated. Molecular modeling techniques allow researchers to predict binding interactions between this compound and biological targets with high accuracy. By leveraging these tools, scientists can accelerate the design process by identifying optimal analogs before conducting costly wet-lab experiments. This integration of computational methods with traditional synthetic chemistry represents a powerful approach to discovering novel therapeutics.
As interest in sustainable chemistry grows, efforts are underway to develop greener synthetic routes for compounds like 2-(oxan-4-yloxy)propanal 1-ammonia salt (CAS No. 17909671 0) (a related derivative). Innovations such as biocatalysis and flow chemistry are being explored to enhance efficiency while reducing environmental impact. These advancements not only benefit industrial processes but also contribute to more responsible research practices across academia and industry.
The future prospects for 2-(oxan-yloxy)propanal 1-ammonia salt CAS No 17909671 0 appear bright, with ongoing investigations focusing on expanding its utility in drug discovery and material science applications. Collaborative efforts between chemists, biologists, and computer scientists will be essential in unlocking its full potential. By combining experimental expertise with cutting-edge computational tools, researchers can navigate complex structural challenges and uncover new opportunities for innovation.
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